molecular formula C5H10O2 B1452516 3-Ethyloxetan-3-OL CAS No. 1416438-41-9

3-Ethyloxetan-3-OL

Cat. No. B1452516
M. Wt: 102.13 g/mol
InChI Key: QGXMKEGFTNLFQQ-UHFFFAOYSA-N
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Description

3-Ethyloxetan-3-OL is a chemical compound with the CAS Number: 1416438-41-9 and a linear formula of C5H10O2 .


Synthesis Analysis

The synthesis of oxetane derivatives, including 3-Ethyloxetan-3-OL, has been a subject of numerous studies. The methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks . In an effort to develop a practical synthetic protocol for oxetan-3-ol, better results were obtained in the ring-opening reactions of epichlorohydrin with benzoic acids .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethyloxetan-3-OL are not detailed in the search results, oxetanes in general are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .


Physical And Chemical Properties Analysis

3-Ethyloxetan-3-OL has a molecular weight of 102.13 g/mol . It is in liquid form .

Scientific Research Applications

Analytical Methods in Antioxidant Activity Research

The study of antioxidants is crucial across various fields, including food engineering, medicine, and pharmacy. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are employed to determine the antioxidant activity of compounds. These methods are based on chemical reactions and spectrophotometry, allowing for the assessment of antioxidant capacity in complex samples. Such analytical techniques could be relevant in researching the antioxidant potential of 3-Ethyloxetan-3-OL, if applicable (Munteanu & Apetrei, 2021).

Applications in Material Science

Research on epoxy polymers and their composites as potential anticorrosive coatings for carbon steel in marine environments highlights the role of chemical modifications in enhancing material properties. The development of thermosetting composites and the use of density functional theory (DFT) calculations to assess global quantum chemical descriptors (GQCDs) suggest a pathway for exploring the chemical utility of 3-Ethyloxetan-3-OL in material science applications (Hsissou, 2021).

Ethylene and Plant Growth Studies

Research on the role of ethylene in plant growth and the biochemical precursor 1-aminocyclopropane-1-carboxylic acid (ACC) underscores the importance of small molecules in plant biology. Such studies provide a foundation for exploring the physiological impacts of related compounds, potentially including 3-Ethyloxetan-3-OL, on plant growth and stress responses (Van de Poel & Van Der Straeten, 2014).

Toxicity and Environmental Impact Assessments

The scaling-up of ionic liquid-based technologies raises questions about their toxicity and environmental impacts. The review of 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]) as a solvent for biopolymers like cellulose and chitin emphasizes the need for comprehensive toxicity assessments before industrial application. This perspective is crucial for evaluating the safety and environmental compatibility of new compounds, including 3-Ethyloxetan-3-OL, especially when considering large-scale applications (Ostadjoo et al., 2018).

Safety And Hazards

3-Ethyloxetan-3-OL is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a combustible liquid and harmful if swallowed. It causes skin irritation and serious eye damage. It may also cause respiratory irritation .

Future Directions

The use of oxetanes in medicinal chemistry has been reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications . This suggests that 3-Ethyloxetan-3-OL and related structures may have potential future applications in this field.

properties

IUPAC Name

3-ethyloxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-2-5(6)3-7-4-5/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXMKEGFTNLFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyloxetan-3-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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